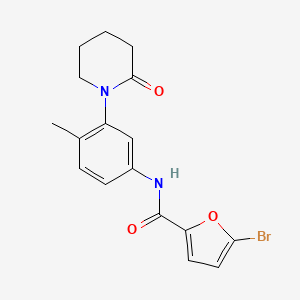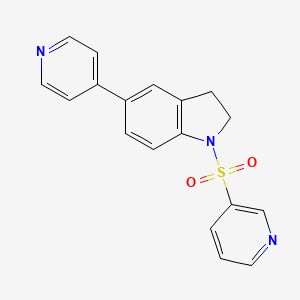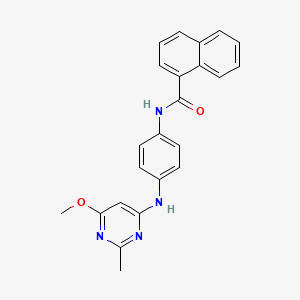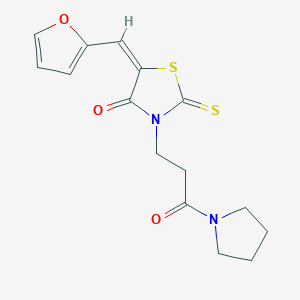
5-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives involves reactions like the Suzuki-Miyaura cross-coupling, highlighting efficient pathways to obtain functionally diverse compounds. For instance, N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrate the versatility of furan carboxamides in chemical synthesis, showing moderate to good yields under specific conditions (Siddiqa et al., 2022).
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives can be comprehensively understood through spectroscopic and crystallographic studies. For example, the crystal structure analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the arrangement of atoms and the spatial configuration, which is crucial for understanding the molecule's reactivity and interaction with biological targets (Anuradha et al., 2014).
Chemical Reactions and Properties
Furan carboxamides participate in various chemical reactions, indicating their reactivity and potential for modification. Electrophilic cyclization using N-iodosuccinimide, for example, showcases the method for preparing bromo and iodo furan derivatives, which are valuable intermediates in organic synthesis (Sniady et al., 2007). These reactions underscore the compound's versatile chemical properties, enabling the synthesis of a wide range of derivatives for further application.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are fundamental for the application of furan carboxamide derivatives. The detailed structural analysis through single-crystal X-ray diffraction provides valuable information on the compound's stability and compatibility with other materials or biological systems (Bakheit et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, define the compound's applicability in chemical reactions and potential as a precursor for more complex molecules. The study of electrophilic cyclization with N-iodosuccinimide, for instance, not only elucidates the compound's reactivity but also opens pathways for synthesizing novel derivatives with potential applications in pharmaceuticals and materials science (Sniady et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Antiprotozoal Agents
Research has demonstrated the synthesis of compounds structurally related to "5-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide" for their potential antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, showing strong DNA affinities and in vitro activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Anti-Bacterial Activities
Another study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs, revealing significant in vitro anti-bacterial activities against drug-resistant bacteria. This research highlights the compound's potential utility in developing new anti-bacterial agents (Siddiqa et al., 2022).
PET Imaging Applications
The development of PET radiotracers for imaging reactive microglia and disease-associated microglia in neuroinflammation involves compounds with structural similarities to "5-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide". This research underscores the compound's relevance in neuroscientific studies and its potential in diagnosing and studying various neuropsychiatric disorders (Horti et al., 2019).
Antiprotozoal Activity of Aza-Analogues
The synthesis and evaluation of aza-analogues of furamidine for antiprotozoal activity provide insights into the structural modifications and biological activities of related compounds. This work contributes to the understanding of structure-activity relationships in the development of new therapeutics for protozoal infections (Ismail et al., 2003).
Novel Synthesis Approaches
Research on the palladium-catalyzed cyclization of bromoacrylamides with isocyanides to form substituted 2,5-diimino-furans demonstrates innovative synthetic approaches to compounds with potential biological activities. Such studies expand the toolbox available for synthesizing structurally diverse and potentially biologically active compounds (Jiang et al., 2014).
Eigenschaften
IUPAC Name |
5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-5-6-12(19-17(22)14-7-8-15(18)23-14)10-13(11)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOVWZZWJIUBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)
![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)

![4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2483070.png)
![[1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2483073.png)

![2-Chloro-N-[[2-(methoxymethyl)oxolan-2-yl]methyl]acetamide](/img/structure/B2483075.png)

